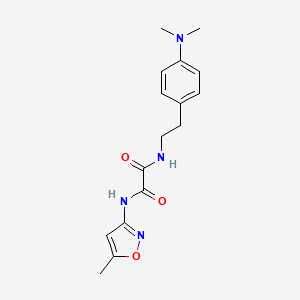
N1-(4-(dimethylamino)phenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N1, N3 -bis (5-methylisoxazol-3-yl)malonamide was studied for its supramolecular structure and the crystallization mechanism . The compound of N1, N2 -bis (5-methylisoxazol-3-yl)oxalamide was used as a comparison .
Synthesis Analysis
The synthesis of similar compounds like N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides has been reported .Molecular Structure Analysis
The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored .Chemical Reactions Analysis
Three distinct forms of N1, N3 -bis (5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate .Physical And Chemical Properties Analysis
The presence of DMSO resulted in the formation of form 1III, where the solvent molecule disrupted amide-amide interactions .科学的研究の応用
Synthesis and Structural Analysis
Research has demonstrated the synthesis of compounds similar in structure or functional groups to N1-(4-(dimethylamino)phenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, focusing on their crystal structure and potential as inhibitors or reactants in chemical reactions. For example, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide explores its structural determination and potential inhibitory effects on cyclooxygenase enzymes, although it showed no inhibition potency for either cyclooxygenase-1 or cyclooxygenase-2 (Al-Hourani et al., 2016).
Enzyme Inhibition and Molecular Docking Studies
Another study focused on the synthesis of new Schiff bases derived from sulfamethoxazole and sulfisoxazole, showing inhibitory effects on various enzyme activities, including cholesterol esterase and tyrosinase. Molecular docking studies provided insights into the binding interactions between these compounds and enzymes, highlighting their potential therapeutic applications (Alyar et al., 2019).
Antimicrobial and Antitumor Activities
Research on the microwave-assisted synthesis of new pyrazolopyridines demonstrated their antioxidant, antitumor, and antimicrobial activities. Compounds showed significant activity against liver and breast cell lines, indicating their potential in developing new therapeutic agents (El‐Borai et al., 2013).
Neuropharmacological Applications
A study investigated the role of orexin receptors in compulsive food consumption, using selective antagonists to evaluate the effects on binge eating in rats. This research highlights the neuropharmacological potential of targeting orexin receptors for treating eating disorders (Piccoli et al., 2012).
Photophysical Properties and Sensing Applications
The synthesis and characterization of compounds for potential use in sensing applications were explored, with studies on the structural versatility of oxalamide-based compounds providing insights into their conformational properties and applications in material science (Armelin et al., 2001).
作用機序
将来の方向性
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-11-10-14(19-23-11)18-16(22)15(21)17-9-8-12-4-6-13(7-5-12)20(2)3/h4-7,10H,8-9H2,1-3H3,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFIQFHCVHUYAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-6-[(methylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine](/img/structure/B2840751.png)
![ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2840752.png)
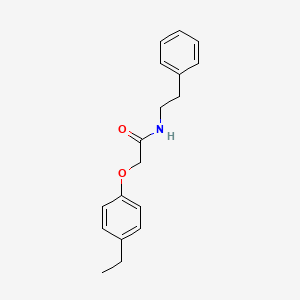
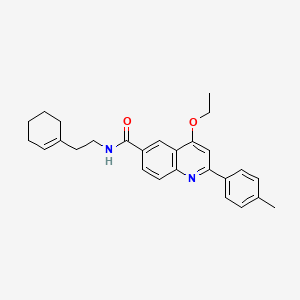
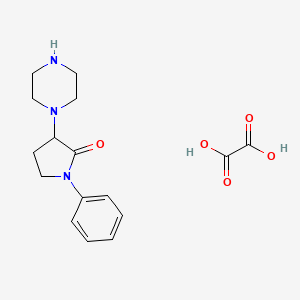
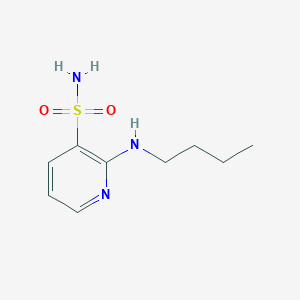
![2-amino-6-benzyl-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2840760.png)
![2,2-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B2840763.png)

![1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2840765.png)
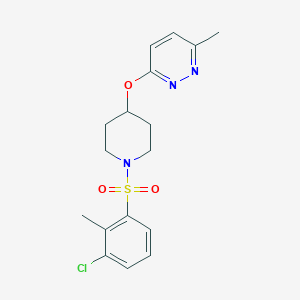
![N-[2-(4,4-difluoropiperidin-1-yl)ethyl]acetamide](/img/structure/B2840770.png)
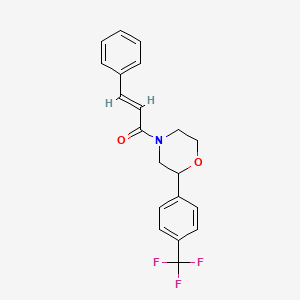
![4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2840774.png)